molecular formula C10H10F3NO2 B3059837 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide CAS No. 13230-73-4

2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B3059837
CAS No.: 13230-73-4
M. Wt: 233.19 g/mol
InChI Key: FKORNNKNNHEZAR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a fluorinated acetamide derivative featuring a 4-hydroxyphenethyl group attached to a trifluoroacetyl moiety. Its molecular formula is C₁₀H₁₀F₃NO₂, with a molecular weight of 233.19 g/mol. The compound combines the electron-withdrawing trifluoroacetyl group with a phenolic hydroxyl group, making it structurally distinct for applications in medicinal chemistry and organic synthesis.

The hydroxyphenyl group enhances hydrogen-bonding capacity, while the trifluoroacetyl group increases lipophilicity and metabolic stability.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-6-5-7-1-3-8(15)4-2-7/h1-4,15H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKORNNKNNHEZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341322
Record name Acetamide, 2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-73-4
Record name Acetamide, 2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 4-fluorophenethylamine was dissolved in dichloromethane (DCM) and cooled to −5°C. Triethylamine (TEA) was added as a base to scavenge hydrogen chloride generated during acylation. TFAA was introduced dropwise, followed by stirring at 0°C for 2 hours. The reaction achieved quantitative yield after purification via silica gel chromatography.

For the 4-hydroxyphenyl analog, the phenolic −OH group introduces potential side reactions, such as O-acylation or oxidation. To mitigate this, low temperatures (−5°C to 0°C) and stoichiometric control of TFAA (1.2 equivalents) are critical. The hydroxyl group’s electronic effects may slightly reduce reaction rates compared to fluorinated analogs, but selective N-acylation remains feasible under these conditions.

Key Parameters

  • Solvent : Dichloromethane (polar aprotic, inert)
  • Base : Triethylamine (2.0 equivalents)
  • Temperature : −5°C → 0°C (prevents exothermic side reactions)
  • Yield : >95% (estimated for hydroxyl analog)

Coupling Reagent-Mediated Synthesis

Alternative methods employ coupling agents like N,N′-carbonyldiimidazole (CDI) or chloroformate esters to activate the carboxylic acid precursor, enabling milder conditions suitable for sensitive substrates.

CDI-Activated Trifluoroacetylation

A patent describes the synthesis of related trifluoroacetamides using CDI. Glycine derivatives are first activated with CDI to form acyl imidazoles, which subsequently react with amines. For 2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide, the protocol would involve:

  • Activation : Trifluoroacetic acid is treated with CDI in iso-propyl acetate to form the acyl imidazole intermediate.
  • Coupling : 4-Hydroxyphenethylamine is added, and the mixture is stirred at ambient temperature.
  • Workup : The product is isolated via aqueous extraction and crystallization.

Advantages :

  • Avoids harsh acidic conditions.
  • Compatible with heat-sensitive substrates.
  • Yield : 80–90% (based on analogous reactions).

Mixed Anhydride Method

Mixed anhydrides of trifluoroacetic acid (e.g., with trichloroacetic acid) offer another activation pathway. This approach is less common but useful for large-scale synthesis:

  • Anhydride Formation : Trifluoroacetic acid and trichloroacetyl chloride react to form the mixed anhydride.
  • Acylation : 4-Hydroxyphenethylamine is added at −10°C.
  • Purification : Recrystallization from ethyl acetate/hexane.

Challenges :

  • Requires stringent temperature control.
  • Potential for ester byproducts.

Protection-Deprotection Strategies

The phenolic −OH group may necessitate protection during acylation to prevent undesired O-trifluoroacetylation. Common protecting groups include:

Benzyl Ether Protection

  • Protection : 4-Hydroxyphenethylamine is treated with benzyl bromide and potassium carbonate in DMF.
  • Acylation : The protected amine is reacted with TFAA as in Section 1.
  • Deprotection : Hydrogenolysis over Pd/C removes the benzyl group.

Yield : 75–85% (over three steps).

Acetyl Protection

  • Protection : Acetic anhydride in pyridine.
  • Acylation : TFAA in DCM.
  • Deprotection : Basic hydrolysis with NaOH.

Drawbacks :

  • Acetyl groups may require harsher deprotection conditions.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity Scalability
Direct TFAA −5°C, DCM, TEA >95 High Excellent
CDI-Mediated RT, iso-propyl acetate 80–90 High Moderate
Mixed Anhydride −10°C, ethyl acetate 70–80 Medium Low
Benzyl Protection Multi-step, Pd/C 75–85 High Moderate

Key Findings :

  • Direct acylation with TFAA is optimal for simplicity and yield.
  • Protection strategies add steps but improve selectivity for sensitive substrates.

Industrial-Scale Considerations

Patented large-scale procedures emphasize solvent selection and catalyst recycling. For example:

  • Solvent : Ethyl acetate (cost-effective, easy recovery).
  • Catalyst : Triethylamine is distilled and reused.
  • Throughput : 10–100 kg batches with >90% yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The trifluoroacetamide group undergoes hydrolysis under acidic or basic conditions, cleaving the amide bond to yield 2-(4-hydroxyphenyl)ethylamine and trifluoroacetic acid (TFA) or its conjugate base .

Acidic Hydrolysis

Conditions : HCl (concentrated), reflux.
Products : 2-(4-hydroxyphenyl)ethylamine hydrochloride and TFA.
Mechanism : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.

Basic Hydrolysis

Conditions : NaOH (aqueous), heat.
Products : Sodium trifluoroacetate and free 2-(4-hydroxyphenyl)ethylamine.
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.

Hydrolysis Type Conditions Products Key Reference
AcidicHCl, reflux2-(4-Hydroxyphenyl)ethylamine + TFA
BasicNaOH, 60–80°CSodium trifluoroacetate + 2-(4-hydroxyphenyl)ethylamine

Stability and Degradation

The compound exhibits stability under anhydrous, low-temperature storage but degrades under prolonged exposure to moisture or strong acids/bases. Thermal analysis (e.g., TGA) of analogous trifluoroacetamides suggests decomposition above 200°C, releasing fluorinated byproducts.

Comparative Reactivity with Structural Analogs

The hydroxyphenyl group may participate in electrophilic aromatic substitution (e.g., nitration, sulfonation), though direct experimental data is limited. Comparisons with phenol derivatives suggest potential for:

  • Esterification : Reaction with acetyl chloride to form aryl acetates.

  • Oxidation : Conversion to quinones under strong oxidizing agents .

Functional Group Potential Reaction Expected Product
TrifluoroacetamideHydrolysis (acid/base)Amine + TFA derivatives
HydroxyphenylElectrophilic substitutionHalogenated or nitrated aryl derivatives

Industrial and Pharmacological Implications

  • Drug Intermediate : The compound’s stability and hydrolytic profile make it a candidate for prodrug designs, where controlled release of the amine is desired.

  • Material Science : Fluorinated acetamides are explored for their thermal resistance in polymer coatings.

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Physical and Spectroscopic Data of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents HRMS/NMR Data Yield Reference
2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide C₁₀H₁₀F₃NO₂ 233.19 4-Hydroxyphenethyl, trifluoro Not explicitly reported N/A Target
N-[2-(4-Hydroxyphenyl)ethyl]acetamide (Non-fluorinated analog) C₁₀H₁₃NO₂ 179.22 4-Hydroxyphenethyl ChemSpider ID: 108052 N/A
2,2,2-Trifluoro-N-(2-(pyridin-2-yl)ethyl)acetamide (4m) C₁₀H₁₁F₃N₂O 218.08 Pyridin-2-ylethyl HRMS: [M+H]⁺ 218.0794 ; ¹H NMR (CDCl₃): δ 8.50 (d, J=4.8 Hz, 1H) 55%
(S)-2,2,2-Trifluoro-N-(3-(4-hydroxyphenyl)-1-oxo-1-phenylpropan-2-yl)acetamide (TFA-L-Tyr-Ph,L-100) C₁₇H₁₃F₃NO₃ 340.29 4-Hydroxyphenyl, phenyl, chiral center [α]D = +45 (c 1.0, MeOH); IR: 1713 cm⁻¹ (C=O) N/A
2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide C₁₂H₁₃F₃INO₃ 403.14 Iodo, dimethoxy SMILES: COc1cc(CCNC(=O)C(F)(F)F)c(OC)cc1I N/A
N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide C₈H₄ClF₃N₂O₃ 268.58 Chloro, nitro Molecular formula and CAS: 95665-50-2 N/A

Functional Group Effects on Properties

Trifluoroacetyl vs. Acetyl Groups

  • Lipophilicity: The trifluoroacetyl group in the target compound increases logP compared to its non-fluorinated analog (N-[2-(4-hydroxyphenyl)ethyl]acetamide), enhancing membrane permeability .
  • Metabolic Stability : Trifluorination reduces susceptibility to enzymatic hydrolysis, a critical advantage in drug design .

Aromatic Substituents

  • Hydroxyphenyl vs. Pyridinyl : The 4-hydroxyphenyl group in the target compound enables hydrogen bonding, whereas the pyridine ring in compound 4m introduces basicity (pKa ~5.2) and metal-coordination capacity .
  • Electron-Withdrawing Groups : Nitro (in N-(2-chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide) and iodo (in the dimethoxy-iodo analog) substituents alter electronic density, affecting reactivity in cross-coupling reactions .

Biological Activity

2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a synthetic organic compound characterized by its trifluoromethyl group and hydroxyphenyl moiety. Its molecular formula is C10H10F3NO2. The unique structural features of this compound suggest significant potential for biological activity, particularly in pharmacological applications.

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets. The synthesis of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide can be achieved through various methods involving electrophilic aromatic substitution reactions and hydrolysis under acidic or basic conditions.

Binding Affinity and Mechanisms

Preliminary studies indicate that compounds with similar structures may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. The binding affinity of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide to specific biological targets is an area of ongoing research. These interactions could lead to significant pharmacological effects, although detailed mechanisms remain to be elucidated.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insight into the potential biological activity of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide:

Compound NameStructural FeaturesUnique Characteristics
4-Hydroxyphenylacetic acidHydroxyphenyl groupExhibits anti-inflammatory properties
TrifluoroacetophenoneTrifluoromethyl groupUsed as an intermediate in organic synthesis
N-[4-Hydroxyphenyl]-N-(trifluoromethyl)acetamideSimilar acetamide structurePotentially exhibits enhanced biological activity due to trifluoromethyl substitution

The presence of both the trifluoromethyl and hydroxyphenyl groups in 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide may enhance its pharmacological profile compared to other compounds.

Case Studies and Research Findings

Recent research has focused on the synthesis of analogs and their biological evaluations. For example, a study synthesized over 30 analogs of related compounds, revealing promising biological activities against various targets. Notably, compounds with amine linkages showed significantly higher activity than their amide counterparts .

In another study examining anti-tubercular activity, derivatives of benzothiazole demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting that structural modifications in similar acetamides could lead to enhanced biological properties .

Q & A

Basic: What are the established synthetic routes for 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide, and how can reaction conditions be optimized?

Answer:
The compound is synthesized via nucleophilic substitution or amidation reactions. For example, trifluoroacetylation of 4-hydroxyphenethylamine using trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane under nitrogen atmosphere yields the target compound. Reaction optimization includes controlling stoichiometry (e.g., 1.2 equivalents of TFAA) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) . Yields vary (55–68%) depending on solvent polarity and catalyst use, as seen in analogous trifluoroacetamide syntheses .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) shows peaks for the trifluoromethyl group (δ ~1.8–2.2 ppm) and aromatic protons (δ ~6.7–7.2 ppm). 19^{19}F NMR confirms trifluoroacetamide integrity (δ ~−70 to −75 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ = 238.0792 for C10_{10}H11_{11}F3_3NO2_2) validates molecular composition .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding, as demonstrated for structurally similar trifluoroacetamides .

Contradictions in spectral data (e.g., shifted aromatic peaks) may arise from solvent effects or impurities. Cross-referencing with deuterated analogs (e.g., N-[2-(4-hydroxyphenyl)ethyl]acetamide-d3) aids peak assignment .

Advanced: How can researchers investigate the metabolic stability of this compound in vivo?

Answer:
Isotopic labeling (e.g., deuterated derivatives like N-[2-(4-hydroxyphenyl)ethyl]acetamide-d3) enables tracking via LC-MS/MS. Key steps:

In vitro assays : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated degradation.

Pharmacokinetic profiling : Administer deuterated analogs to model organisms; quantify parent compound and metabolites in plasma/tissue homogenates .

Stability markers : Monitor hydrolysis of the trifluoroacetamide group via 19^{19}F NMR or fluorimetric assays .

Advanced: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:
The trifluoroacetamide group enhances metabolic resistance and binding affinity. For example:

  • Enzyme inhibition : Structural analogs (e.g., indolealkylamine derivatives) act as multi-target agents by binding to viral proteases or host receptors. Docking studies (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding modes .
  • Receptor modulation : The 4-hydroxyphenethyl moiety mimics tyrosine residues, enabling interactions with G-protein-coupled receptors (GPCRs). Competitive binding assays (e.g., radioligand displacement) quantify affinity .

Advanced: How can researchers address discrepancies in reported biological activity or synthetic yields?

Answer:
Contradictions arise from:

  • Synthetic variables : Temperature, solvent (polar vs. nonpolar), and catalyst presence (e.g., DMAP for acylation) impact yields. Systematic DOE (Design of Experiments) optimizes conditions .
  • Biological assays : Variability in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC50_{50} determination methods) affects activity reports. Standardize protocols (e.g., MTT assays) and include positive controls .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide
Reactant of Route 2
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2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide

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